2-Phenylchalcone

Epoxide hydrolase inhibition Inflammation Cardiovascular pharmacology

2-Phenylchalcone (also catalogued as 4-Phenylchalcone, CAS 2403-28-3; synonym: (E)-3-(biphenyl-4-yl)-1-phenylprop-2-en-1-one; molecular formula C₂₁H₁₆O; MW 284.35 g/mol) is a biphenyl-substituted member of the chalcone family, characterized by the α,β-unsaturated ketone scaffold linking two aromatic rings with an additional phenyl substituent at the 4-position of ring A (or the 2-position depending on numbering convention). Unlike the unsubstituted parent chalcone (1,3-diphenyl-2-propen-1-one, CAS 94-41-7), the biphenyl extension confers a substantially higher logP (~5.25 vs.

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
Cat. No. B8306003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylchalcone
Molecular FormulaC21H16O
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C=CC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H16O/c22-21(19-12-5-2-6-13-19)16-15-18-11-7-8-14-20(18)17-9-3-1-4-10-17/h1-16H
InChIKeyQNCVIMGJHDEDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylchalcone Procurement Guide: Structural Identity, Key Properties, and Comparator Landscape


2-Phenylchalcone (also catalogued as 4-Phenylchalcone, CAS 2403-28-3; synonym: (E)-3-(biphenyl-4-yl)-1-phenylprop-2-en-1-one; molecular formula C₂₁H₁₆O; MW 284.35 g/mol) is a biphenyl-substituted member of the chalcone family, characterized by the α,β-unsaturated ketone scaffold linking two aromatic rings with an additional phenyl substituent at the 4-position of ring A (or the 2-position depending on numbering convention) [1]. Unlike the unsubstituted parent chalcone (1,3-diphenyl-2-propen-1-one, CAS 94-41-7), the biphenyl extension confers a substantially higher logP (~5.25 vs. ~3.58) and elevated boiling point (~463 °C vs. ~346 °C), which directly impacts its utility in non-aqueous reaction environments and membrane-partitioning-dependent assays . The compound serves both as a bioactive scaffold in its own right and as the synthetic precursor to 4-phenylchalcone oxide (CAS 82389-34-2), a validated, commercially available inhibitor of epoxide hydrolases with single-digit nanomolar potency [2].

Why 2-Phenylchalcone Cannot Be Interchanged with Simpler Chalcones: Structural Determinants of Differential Activity


Generic substitution of 2-phenylchalcone with unsubstituted chalcone or mono-substituted analogs is unsupported by evidence across multiple target classes. The biphenyl extension does not merely add bulk; it fundamentally alters enzyme inhibition potency, selectivity, and even the direction of biological effect. In the epoxide hydrolase system, conversion of 2-phenylchalcone to its oxide yields an IC₅₀ of 0.4 µM — a 100-fold increase in potency over chalcone oxide (IC₅₀ = 40 µM) [1]. In metabolic enzyme profiling, biphenyl-substituted chalcones achieve low-nanomolar Ki values against acetylcholinesterase (4.33–16.97 nM) and butyrylcholinesterase (3.72–6.74 nM), a potency range inaccessible to the unsubstituted chalcone scaffold [2]. Conversely, in antioxidant assays, 4'-phenylchalcone was the only derivative that failed to improve upon the unsubstituted parent compound, a critical negative differentiation that cautions against its indiscriminate use in oxidative-stress models [3]. These quantitative divergences — spanning orders of magnitude in both directions — demonstrate that the biphenyl moiety is not a silent structural feature but a decisive determinant of biological performance.

Quantitative Differentiation Evidence for 2-Phenylchalcone and Its Oxide Against Closest Comparators


Soluble Epoxide Hydrolase Inhibition: 100-Fold Potency Gain Over Chalcone Oxide

4-Phenylchalcone oxide (the epoxide derivative of 2-phenylchalcone) was compared head-to-head with chalcone oxide and 4-fluorochalcone oxide as inhibitors of soluble epoxide hydrolase (sEH) in rat liver and inflammatory cell cytosol. The IC₅₀ of 4-phenylchalcone oxide was 0.4 µM, representing a 100-fold improvement over chalcone oxide (IC₅₀ = 40 µM) and a 20-fold improvement over 4-fluorochalcone oxide (IC₅₀ = 8 µM). This quantitative advantage was confirmed in both recombinant enzyme and native cytosol preparations [1]. Additionally, independent commercial characterization reports an IC₅₀ of 68 nM for 4-phenylchalcone oxide against purified microsomal and cytosolic epoxide hydrolase, further substantiating the sub-micromolar potency range .

Epoxide hydrolase inhibition Inflammation Cardiovascular pharmacology

Cholinesterase and Carbonic Anhydrase Inhibition: Nanomolar Ki Profile of Biphenyl Chalcones

A series of nine biphenyl-substituted chalcone derivatives (structurally derived from the 2-phenylchalcone scaffold) were evaluated against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The series exhibited Ki values of 14.71–62.95 nM against hCA I, 31.69–47.20 nM against hCA II, 4.33–16.97 nM against AChE, and 3.72–6.74 nM against BChE [1]. For comparison, the reference inhibitor tacrine (first-generation AChE/BChE inhibitor) typically exhibits Ki values in the 10–200 nM range depending on isoform and assay conditions, placing the biphenyl chalcone series in a competitive potency bracket . Acetazolamide, the standard hCA inhibitor, exhibits Ki values of approximately 250 nM against hCA I and 12 nM against hCA II, indicating that biphenyl chalcones are particularly competitive at the hCA II isoform [2].

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Alzheimer's disease Glaucoma

Antioxidant Activity: 4'-Phenylchalcone Is the Only Monosubstituted Derivative Without Improvement Over Parent Chalcone

In a systematic antioxidant study of ten monosubstituted chalcone derivatives evaluated across four in vitro assays (hydrogen peroxide, nitric oxide, superoxide radical scavenging, and reducing power), every derivative except 4'-phenylchalcone (compound 4i) showed improved antioxidant profiles compared to the unsubstituted parent chalcone. The three bromo-substituted derivatives (4d, 4g, 4j) demonstrated the strongest activity, with the para-bromo derivative 4j exhibiting the highest overall antioxidant capacity. The 2'-hydroxy analog 4b was identified as the optimized lead combining both antioxidant and anti-inflammatory properties [1]. This negative result for 4'-phenylchalcone is mechanistically informative: the biphenyl substituent at the 4'-position, lacking electron-donating or radical-stabilizing character, does not enhance — and may sterically hinder — the radical-scavenging function of the enone system.

Antioxidant screening Free radical scavenging Anti-inflammatory lead optimization

Anti-Breast Cancer Potency: Biphenyl Chalcones Achieve Single-Digit Micromolar IC₅₀ Against Aggressive MDA-MB-231 Cells

A library of biphenyl-based chalcones was evaluated for antiproliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. Most compounds preferentially inhibited the aggressive, estrogen-independent MDA-MB-231 line with IC₅₀ values in the range of 4.4–30 µM. Notably, compounds 9 and 29 demonstrated superior activity compared to the standard-of-care agent tamoxifen against MDA-MB-231 cells, with the mode of action confirmed as apoptosis induction, cell cycle arrest, and mitochondrial membrane potential loss [1]. This preferential activity against the more aggressive, triple-negative-like phenotype (MDA-MB-231) contrasts with many standard chalcones that primarily target ER+ models, suggesting a mechanistically distinct vulnerability profile conferred by the biphenyl architecture.

Breast cancer Antiproliferative Chalcone-based drug discovery

Differential Phosphatase Modulation: Alkaline Phosphatase Inhibition with Acid Phosphatase Activation

A series of 4'-phenylchalcones was evaluated for effects on acid phosphatase (ACP) and alkaline phosphatase (ALP) activity. All synthesized compounds were inhibitory to alkaline phosphatase when compared to the reference inhibitor levamisole, while paradoxically exerting an activating effect on acid phosphatase — with some compounds stimulating ACP activity by up to 80% at 1 mM concentration. This bidirectional, enzyme-isoform-dependent modulation is atypical for chalcone derivatives and contrasts with bischalcones and flavones, which generally show unidirectional inhibition across both phosphatase types [1].

Phosphatase modulation Bone metabolism Diagnostic enzymology

Physicochemical Differentiation: Elevated LogP and Thermal Stability Versus Unsubstituted Chalcone

2-Phenylchalcone (CAS 2403-28-3) exhibits a calculated LogP of 5.25, compared to ~3.58 for the unsubstituted parent chalcone (CAS 94-41-7), reflecting the contribution of the additional phenyl ring to lipophilicity . The boiling point is substantially elevated (462.7 °C at 760 mmHg vs. ~346 °C for unsubstituted chalcone), and the melting point range (116–118 °C, crystallized from acetone) is approximately 60 °C higher than that of parent chalcone (55–59 °C) . These differences are consistent with increased molecular weight (284.35 vs. 208.26 g/mol), enhanced van der Waals interactions from the extended aromatic system, and reduced volatility [1].

Membrane permeability Formulation development Non-aqueous synthesis

Validated Procurement Scenarios for 2-Phenylchalcone Based on Quantitative Evidence


Soluble Epoxide Hydrolase Probe Development and EET-Based Anti-Inflammatory Research

2-Phenylchalcone is the direct synthetic precursor to 4-phenylchalcone oxide, a validated tool compound for soluble epoxide hydrolase (sEH) inhibition with an IC₅₀ of 0.4 µM (100-fold more potent than generic chalcone oxide) [1]. Procure 2-phenylchalcone for in-house epoxidation and subsequent use in arachidonic acid cascade studies, where sEH inhibition stabilizes cardioprotective epoxyeicosatrienoic acids (EETs). The commercial availability of pre-formed 4-phenylchalcone oxide with a verified IC₅₀ of 68 nM against purified epoxide hydrolase provides a benchmark for quality control of in-house preparations.

Neurodegenerative Disease Lead Optimization Targeting Cholinesterases and Carbonic Anhydrases

Biphenyl-substituted chalcone derivatives built from the 2-phenylchalcone scaffold achieve nanomolar Ki values against acetylcholinesterase (4.33–16.97 nM) and butyrylcholinesterase (3.72–6.74 nM), placing them in direct competitive range with the clinically approved AChE inhibitor tacrine [2]. Simultaneous inhibition of carbonic anhydrase isoforms (hCA I Ki = 14.71–62.95 nM; hCA II Ki = 31.69–47.20 nM) suggests utility in multi-target drug discovery programs addressing Alzheimer's disease and glaucoma. Procure 2-phenylchalcone as the core scaffold for systematic SAR exploration with halogen or methoxy substituents on the B-ring.

Aggressive Breast Cancer (Triple-Negative) Drug Discovery with Biphenyl Chalcone Scaffolds

Biphenyl chalcones preferentially inhibit the aggressive, estrogen-independent MDA-MB-231 breast cancer cell line with IC₅₀ values of 4.4–30 µM, and select derivatives (compounds 9 and 29) outperform tamoxifen in this model [3]. This contrasts with typical chalcone-based antiproliferative agents that primarily target ER+ models. Procure 2-phenylchalcone as a starting material for synthesizing biphenyl chalcone libraries aimed at apoptosis-inducing, mitochondrial-targeting anticancer candidates for triple-negative breast cancer, where tamoxifen resistance is a clinical limitation.

Negative Control or Background-Minimized Study Design in Oxidative Stress Research

Unlike virtually all other monosubstituted chalcone derivatives, 4'-phenylchalcone (2-phenylchalcone) does not improve antioxidant activity over the unsubstituted parent compound across hydrogen peroxide, nitric oxide, superoxide, and reducing-power assays [4]. This makes it uniquely suitable as a negative-control chalcone in oxidative stress studies or as a scaffold for structure-activity studies where radical-scavenging activity must be minimized to isolate other pharmacodynamic effects (e.g., pure enzyme inhibition or receptor binding). Procure 2-phenylchalcone specifically when antioxidant activity is a confounding variable to be excluded.

Quote Request

Request a Quote for 2-Phenylchalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.